2-(2,4-Dimethylpentan-3-yl)-2-methyloxirane
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Overview
Description
2-(2,4-Dimethylpentan-3-yl)-2-methyloxirane is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring substituted with a 2,4-dimethylpentan-3-yl group and a methyl group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylpentan-3-yl)-2-methyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of 2,4-dimethylpent-2-ene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient catalytic processes. Catalysts such as titanium silicalite (TS-1) can be employed to facilitate the epoxidation of alkenes using hydrogen peroxide as the oxidant. This method offers advantages in terms of selectivity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylpentan-3-yl)-2-methyloxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) can be used under mild conditions to oxidize the oxirane ring.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can react with the oxirane ring under basic conditions.
Major Products Formed
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the oxirane ring.
Substituted Oxiranes: Produced through nucleophilic substitution reactions.
Scientific Research Applications
2-(2,4-Dimethylpentan-3-yl)-2-methyloxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylpentan-3-yl)-2-methyloxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in both synthetic and biological contexts to form new bonds and generate diverse products.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylpentane: An alkane with a similar carbon skeleton but lacking the oxirane ring.
2-Methyloxirane: A simpler oxirane compound with a single methyl substituent.
Uniqueness
2-(2,4-Dimethylpentan-3-yl)-2-methyloxirane is unique due to the combination of its branched alkyl group and the oxirane ring. This structural feature imparts distinct reactivity and properties compared to simpler oxiranes or alkanes.
Properties
IUPAC Name |
2-(2,4-dimethylpentan-3-yl)-2-methyloxirane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-7(2)9(8(3)4)10(5)6-11-10/h7-9H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STBLJKDGSUNJPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)C1(CO1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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